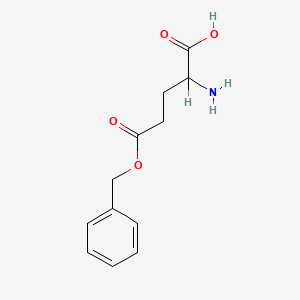

2-amino-5-oxo-5-phenylmethoxypentanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-5-phenylmethoxypentanoic acid typically involves the reaction of glutamine derivatives with phenylmethoxy compounds under controlled conditions . One common method involves the use of phenylmethoxyphenylamine as a starting material, which undergoes a series of reactions including amination and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product . The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-5-oxo-5-phenylmethoxypentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives with modified functional groups.

Reduction: Alcohol derivatives with reduced ketone groups.

Substitution: Substituted amino derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Amino-5-oxo-5-phenylmethoxypentanoic acid has been investigated for its potential therapeutic properties. Its role as an inhibitor of certain enzymes makes it a candidate for drug development targeting various diseases.

- Enzyme Inhibition : It has been shown to inhibit bifunctional zinc metalloenzymes, which are involved in inflammatory processes. This inhibition could lead to the development of anti-inflammatory drugs .

Metabolic Studies

The compound is recognized as a metabolite in several organisms, including humans and bacteria. It is involved in the metabolism of amino acids like arginine and ornithine, making it significant in studies of metabolic pathways .

Synthetic Chemistry

Due to its structural characteristics, this compound serves as an important intermediate in the synthesis of various organic compounds. Its derivatives are being explored for their utility in creating novel peptides and other bioactive molecules .

Case Study 1: Anti-inflammatory Activity

A study investigated the compound's inhibitory effects on leukotriene B4 production, a pro-inflammatory mediator. The results indicated that the compound effectively reduced inflammation markers in vitro, suggesting potential for development as an anti-inflammatory agent .

Case Study 2: Metabolic Pathway Analysis

Research conducted on Escherichia coli demonstrated that this compound plays a crucial role in amino acid metabolism. By tracing metabolic pathways, scientists identified its involvement in synthesizing key metabolites necessary for bacterial growth .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The mechanism of action of 2-amino-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets and pathways . It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells . The compound’s structure allows it to bind to active sites of enzymes, modulating their activity and affecting downstream pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Glutamine: A naturally occurring amino acid with similar structural features.

Phenylmethoxy derivatives: Compounds with phenylmethoxy groups attached to various backbones.

Amino acids: Other amino acids with functional groups similar to those in 2-amino-5-oxo-5-phenylmethoxypentanoic acid.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

2-Amino-5-oxo-5-phenylmethoxypentanoic acid, also known as (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid, is an amino acid derivative that has garnered attention for its potential biological activities. This compound combines features of amino acids with a phenylmethoxy group, which may contribute to its unique biochemical properties.

Chemical Structure

The chemical structure of this compound can be represented by the following formula:

This structure includes a central pentanoic acid chain with an amino group and a phenylmethoxy substituent, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound's amino acid derivative portion can participate in enzymatic reactions, while the styrene-like moiety may engage in hydrophobic interactions with lipid membranes or proteins .

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neuroprotective Effects : Derivatives of this compound have been studied for their neuroprotective properties, suggesting a role in treating neurodegenerative diseases .

- Antifolate Activity : Similar compounds have been synthesized and tested for antifolate activity, indicating potential applications in cancer treatment by inhibiting folate metabolism .

- Peptide Synthesis : It serves as a building block in peptide synthesis, facilitating the development of peptide-based pharmaceuticals .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and derivatives:

Study 1: Neuroprotective Properties

A study investigated the effects of derivatives of this compound on neuronal cell lines. The results indicated that certain derivatives exhibited significant neuroprotection against oxidative stress-induced cell death, highlighting their potential in developing treatments for conditions like Alzheimer's disease.

Study 2: Antifolate Activity

Research on 4-amino-7-oxo-substituted analogues demonstrated that while many were inactive against leukemia cells, some showed promising results with IC50 values lower than 10 µg/mL. This suggests that structural modifications could enhance activity against specific cancer types .

Comparative Analysis

The following table compares this compound with similar compounds regarding their biological activities:

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Neuroprotective, Antifolate | |

| 4-Amino-7-Oxo Analogues | Antifolate | |

| Fmoc-L-2-Amino Acid Derivatives | Peptide Synthesis |

Applications in Research and Industry

The versatility of this compound extends beyond basic research:

- Drug Development : Its derivatives are being explored as potential drug candidates targeting various diseases.

- Material Science : The compound is also investigated for use in creating biomaterials that mimic natural tissues, enhancing regenerative medicine applications.

Propriétés

IUPAC Name |

2-amino-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGGHCRNCRWQABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25087-28-9 | |

| Details | Compound: Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Record name | Glutamic acid, 5-(phenylmethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25087-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | gamma-Benzyl L-glutamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1676-73-9, 25014-27-1 | |

| Record name | L-Glutamic acid, 5-(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001676739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyl L-glutamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.